![molecular formula C15H20N2O3 B2356674 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide CAS No. 921996-08-9](/img/structure/B2356674.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.336. The purity is usually 95%.
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Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a benzo-fused oxazepine core, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of an ethyl substituent and an amide functional group enhances its chemical reactivity and biological activity.
Chemical Structure
The molecular formula of this compound is C15H20N2O, with a molecular weight of approximately 248.34 g/mol. Its structural features include:
- Tetrahydrobenzo[f][1,4]oxazepine core : This core structure is associated with various biological activities.
- Amide functional group : Contributes to the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structures to this compound can exhibit significant biological activities, including:
- Anticancer Properties : Studies suggest that related oxazepine derivatives can induce differentiation in acute myeloid leukemia cells and modulate immune responses through upregulation of CD11b expression in certain cell lines.
- Kinase Inhibition : The unique structural features of this compound indicate potential applications as a kinase inhibitor. Kinases are critical in various signaling pathways and are common targets in cancer therapy.
- Immunomodulation : The ability to influence immune responses suggests that this compound may have therapeutic applications in conditions where immune modulation is beneficial.
Study 1: Differentiation Induction in Leukemia Cells
A study highlighted the ability of compounds related to this compound to induce differentiation in acute myeloid leukemia (AML) cells. This differentiation was associated with increased expression of specific markers that are indicative of mature cell types.
Study 2: Immunomodulatory Effects
Another research finding indicated that the compound could enhance CD11b expression on certain immune cells. This suggests a potential role in enhancing immune responses against tumors or infections.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin | Similar oxazepine core | Kinase inhibition |
2-Benzyl-N-(5-methyl-4-oxo-benzoxazepin) | Benzyl substitution | Potential anticancer activity |
N-(4-Ethyl-5-oxo...)-trifluoromethylbenzamide | Trifluoromethyl group | Selective kinase inhibition |
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-5-14(18)16-11-6-7-13-12(10-11)15(19)17(4-2)8-9-20-13/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGSQJTUMQFDJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OCCN(C2=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.